6-chloro-N,N-dimethylpyrazin-2-amine chemical properties
6-chloro-N,N-dimethylpyrazin-2-amine chemical properties
An In-Depth Technical Guide to 6-chloro-N,N-dimethylpyrazin-2-amine: Properties, Synthesis, and Applications
Introduction
6-chloro-N,N-dimethylpyrazin-2-amine is a substituted heterocyclic amine featuring a pyrazine core. The pyrazine ring system, a six-membered aromatic structure with two nitrogen atoms in a 1,4-orientation, is a prevalent scaffold in medicinal chemistry and materials science.[1] This compound, identified by its CAS number 61655-72-9, serves as a versatile chemical intermediate.[2][3] Its structure incorporates three key features that define its chemical utility: a nucleophilic dimethylamino group, a pyrazine ring system that influences electron distribution and biological interactions, and a reactive chlorine atom that provides a handle for further chemical modification.
This guide offers a senior application scientist's perspective on the core chemical properties, synthesis, reactivity, and potential applications of 6-chloro-N,N-dimethylpyrazin-2-amine, designed for professionals in chemical research and drug development.
Physicochemical and Computed Properties
The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. The data presented here are derived from computational models and public chemical databases, providing a robust foundation for experimental design.[2]
Chemical Identifiers
Proper identification is critical for regulatory compliance, procurement, and accurate scientific communication.
| Identifier | Value | Source |
| IUPAC Name | 6-chloro-N,N-dimethylpyrazin-2-amine | PubChem[2] |
| CAS Number | 61655-72-9 | PubChem[2] |
| Molecular Formula | C₆H₈ClN₃ | PubChem[2] |
| SMILES | CN(C)C1=CN=CC(=N1)Cl | PubChem[2] |
| InChIKey | IEITVVMHFLZNPZ-UHFFFAOYSA-N | PubChem[2] |
Computed Physicochemical Data
These computed values are essential for predicting the compound's behavior in various solvents, its potential for membrane permeability, and its general stability.
| Property | Value | Source |
| Molecular Weight | 157.60 g/mol | PubChem[2] |
| Exact Mass | 157.0406750 Da | PubChem[2] |
| XLogP3 (Lipophilicity) | 1.9 | PubChem[2] |
| Hydrogen Bond Donors | 0 | PubChem[2] |
| Hydrogen Bond Acceptors | 3 | PubChem[2] |
| Rotatable Bonds | 1 | PubChem[2] |
| Topological Polar Surface Area | 29 Ų | PubChem[2] |
The XLogP3 value of 1.9 suggests moderate lipophilicity, indicating that the compound is likely to have good solubility in a range of organic solvents and moderate solubility in aqueous systems. The absence of hydrogen bond donors and the presence of three acceptors (the two pyrazine nitrogens and the amino nitrogen) will govern its interaction with protic solvents and biological macromolecules.
Synthesis and Purification
While specific synthetic preparations for this exact compound are not extensively published in peer-reviewed journals, a highly reliable synthetic route can be designed based on established principles of heterocyclic chemistry. The most logical and industrially scalable approach is the nucleophilic aromatic substitution (SNAr) of a dichloropyrazine precursor with dimethylamine.
Proposed Synthesis Workflow
The reaction proceeds via the displacement of one of the chlorine atoms from 2,6-dichloropyrazine. The choice of solvent and base is critical to facilitate the reaction and neutralize the HCl generated in situ.
Caption: Proposed synthesis of 6-chloro-N,N-dimethylpyrazin-2-amine.
Experimental Protocol: Synthesis
This protocol is a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material.
Materials:
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2,6-Dichloropyrazine (1.0 eq)
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Dimethylamine (2.0 M solution in THF, 1.2 eq)
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Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
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Tetrahydrofuran (THF), anhydrous
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Ethyl acetate
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Brine (saturated NaCl solution)
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Sodium sulfate (Na₂SO₄), anhydrous
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Silica gel for column chromatography
Procedure:
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To a stirred solution of 2,6-dichloropyrazine in anhydrous THF, add anhydrous potassium carbonate.
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Slowly add the dimethylamine solution to the suspension at room temperature. Causality: The slow addition controls the exotherm of the reaction. K₂CO₃ acts as a base to neutralize the HCl byproduct, driving the reaction to completion.
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Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the 2,6-dichloropyrazine.
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Cool the reaction mixture to room temperature and filter to remove inorganic salts.
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Concentrate the filtrate under reduced pressure to yield the crude product.
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Dissolve the crude residue in ethyl acetate and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 6-chloro-N,N-dimethylpyrazin-2-amine.
Spectroscopic Characterization
Spectroscopic analysis is essential for unequivocal structure verification. The following are the expected spectral characteristics based on the molecule's structure.
| Technique | Expected Characteristics |
| ¹H NMR | - Singlet at ~3.1-3.3 ppm (6H), corresponding to the two equivalent methyl groups of N(CH₃)₂.- Two doublets or singlets in the aromatic region (~7.8-8.2 ppm, 2H), corresponding to the two protons on the pyrazine ring. Their coupling will depend on the solvent and resolution. |
| ¹³C NMR | - Signal at ~37-40 ppm for the N-methyl carbons.- Multiple signals in the aromatic region (~130-160 ppm) for the four distinct carbons of the substituted pyrazine ring. The carbon attached to the amino group will be the most shielded (lowest ppm), while the carbon attached to chlorine will be deshielded. |
| IR Spectroscopy | - C-H stretching (aliphatic) just below 3000 cm⁻¹.- C=N and C=C stretching vibrations in the 1500-1600 cm⁻¹ region, characteristic of the aromatic pyrazine ring.- C-N stretching around 1350 cm⁻¹.- C-Cl stretching in the fingerprint region, typically around 700-800 cm⁻¹. |
| Mass Spectrometry (EI) | - A molecular ion (M⁺) peak with a characteristic M/M+2 isotopic pattern of approximately 3:1, confirming the presence of one chlorine atom. |
Chemical Reactivity and Derivatization
The utility of 6-chloro-N,N-dimethylpyrazin-2-amine as a building block stems from the reactivity of its chloro substituent. The chlorine atom can be readily displaced or used in cross-coupling reactions to introduce molecular complexity.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyrazine nitrogens activates the chlorine atom towards nucleophilic attack. This allows for the introduction of a wide variety of nucleophiles, including:
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Amines: Reaction with primary or secondary amines to generate diamino-pyrazine derivatives.
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Alkoxides/Thiolates: Reaction with sodium or potassium alkoxides (RONa) or thiolates (RSNa) to form ether or thioether linkages.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond is an excellent handle for transition-metal-catalyzed reactions, which are cornerstones of modern drug discovery.
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Suzuki Coupling: Reaction with boronic acids or esters (R-B(OR)₂) to form a new C-C bond, introducing aryl, heteroaryl, or alkyl groups.
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Buchwald-Hartwig Amination: Reaction with amines in the presence of a palladium catalyst and a strong base to form C-N bonds, offering an alternative to direct SNAr.
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Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl functionalities.
Caption: Key derivatization pathways for the title compound.
Applications in Research and Development
The true value of 6-chloro-N,N-dimethylpyrazin-2-amine lies in its potential as a scaffold and intermediate in the synthesis of high-value molecules.
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Medicinal Chemistry: The pyrazine core is a known "privileged scaffold" found in numerous FDA-approved drugs.[1] This compound provides a platform to rapidly generate libraries of novel substituted pyrazines for screening against various biological targets, such as kinases, GPCRs, and ion channels. The dimethylamino group can serve as a key pharmacophoric feature, while the derivatization at the 6-position allows for modulation of potency, selectivity, and pharmacokinetic properties.
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Agrochemicals: Similar to pharmaceuticals, heterocyclic compounds are crucial in the development of new herbicides, pesticides, and fungicides. The reactivity profile of this molecule makes it a suitable starting point for creating novel agrochemical candidates.
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Materials Science: Substituted pyrazines can be incorporated into organic light-emitting diodes (OLEDs), sensors, or ligands for creating complex metal-organic frameworks (MOFs) due to their electronic properties and coordination ability.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 6-chloro-N,N-dimethylpyrazin-2-amine presents several hazards.[2]
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Hazard Statements:
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Precautionary Measures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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Wash hands thoroughly after handling.
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References
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PubChem. (n.d.). 6-chloro-N,N-dimethylpyrazin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 6-chloro-N,N-dimethylpyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 6-Chloro-N,N-diethylpyrazin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
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Vlčinci, N. (2000). Synthesis of 2-amino-6-chloropyridine. Semantic Scholar. Retrieved from [Link]
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MDPI. (2010). Synthesis of 6-Chloro-N,N,N',N'-tetrakis-pyridin-2-ylmethyl-[2][4][5]triazine-2,4-diamine. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of 6-chloro-2-aminopyrazine with various amides. Retrieved from [Link]
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YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]
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MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. Retrieved from [Link]
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Prestat, G., et al. (n.d.). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Semantic Scholar. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Sciences. (2020). Synthesis, Characterisation of Some Novel Purine Derivatives. Retrieved from [Link]
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PMC. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. National Center for Biotechnology Information. Retrieved from [Link]
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SpectraBase. (n.d.). 2-chloro-N,N-dimethyl-2-propen-1-amine. Retrieved from [Link]
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